

An In-depth Technical Guide to the Spectroscopic Data of Sodium Pivalate Hydrate

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Compound of Interest

Compound Name: Sodium trimethylacetate hydrate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for sodium pivalate hydrate, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for the hydrated form in publicly accessible literature, this guide combines data from anhydrous sodium pivalate and established spectroscopic characteristics of hydrated salts.

Spectroscopic Data Presentation

The following tables summarize the anticipated quantitative NMR and IR spectroscopic data for sodium pivalate hydrate.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.1 - 1.3	Singlet	9H	(CH ₃) ₃ C-
~3.0 - 5.0	Broad Singlet	2H (variable)	H ₂ O (water of hydration)

Note: The chemical shift of the water of hydration can be highly variable and depends on the sample's environment and the solvent used for analysis (if applicable).

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170 - 185	C=O (carboxylate)
~38 - 40	$(\text{CH}_3)_3\text{C-}$
~27 - 29	$(\text{CH}_3)_3\text{C-}$

Note: Carboxylate carbon chemical shifts are typically in this range[1].

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3600 - 3000	Broad, Strong	O-H stretch (water of hydration)[2]
~2970 - 2870	Strong	C-H stretch (methyl groups)
~1650	Sharp, Medium	O-H bend (water of hydration) [2]
~1550 - 1610	Strong	C=O asymmetric stretch (carboxylate)
~1480	Medium	C-H bend (methyl groups)
~1420 - 1380	Strong	C=O symmetric stretch (carboxylate)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These are generalized protocols for solid-state analysis of hydrated compounds.

2.1 Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for characterizing the structure of crystalline materials like sodium pivalate hydrate.

Methodology:

- Sample Preparation:
 - The sodium pivalate hydrate sample should be finely powdered using a mortar and pestle to ensure homogeneity.^[3]
 - The powdered sample is then carefully packed into a solid-state NMR rotor of an appropriate size (e.g., 4 mm or 7 mm).^[3]
 - Ensure the rotor is packed tightly and evenly to allow for stable magic-angle spinning (MAS).^[3]
- Data Acquisition:
 - The rotor is placed in the NMR probe.
 - The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.
 - For ^1H NMR, a simple pulse-acquire sequence can be used.
 - For ^{13}C NMR, a cross-polarization magic-angle spinning (CP/MAS) experiment is typically employed to enhance the signal of the low-abundant ^{13}C nuclei.
 - Spectra are referenced to an external standard, such as adamantane for ^1H and ^{13}C .

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of functional groups within the molecule, including the water of hydration.

Methodology (KBr Pellet Method):

- Sample Preparation:

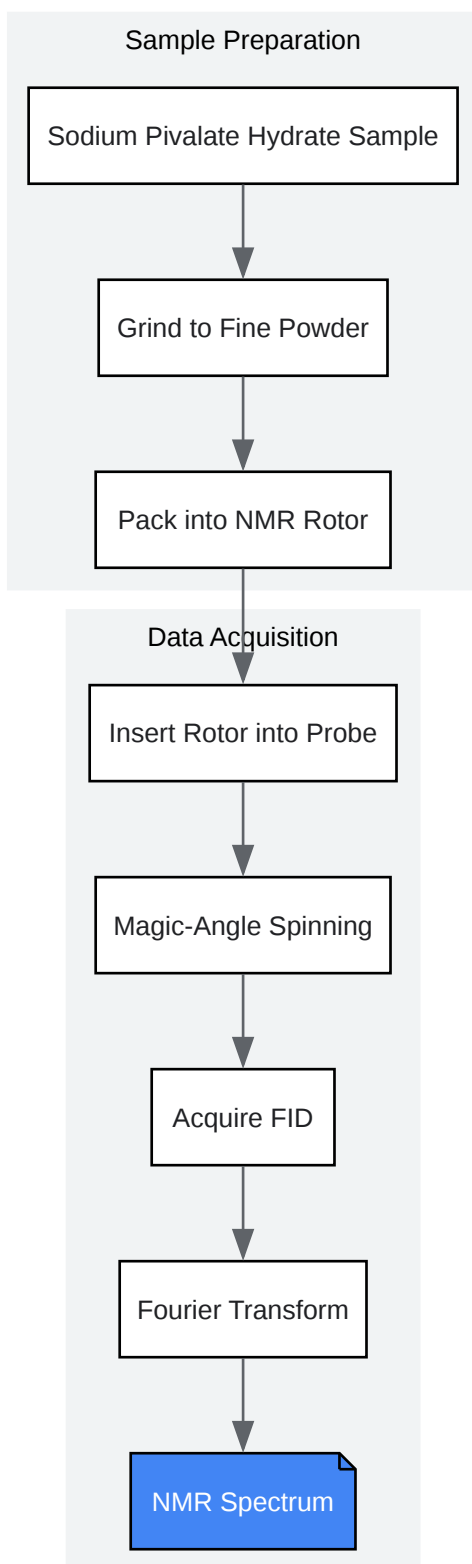
- Thoroughly dry potassium bromide (KBr) powder in an oven to remove any absorbed water.
- Mix a small amount of the finely ground sodium pivalate hydrate sample (approximately 1-2 mg) with about 100-200 mg of the dry KBr powder in a mortar.^[4]
- Grind the mixture until a fine, homogeneous powder is obtained.^[4]
- Place the powder into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.^[4]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid sodium pivalate hydrate sample directly onto the ATR crystal.^[5]
- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.^[4]
 - Acquire the FTIR spectrum. This method requires minimal sample preparation.^[5]

Mandatory Visualizations

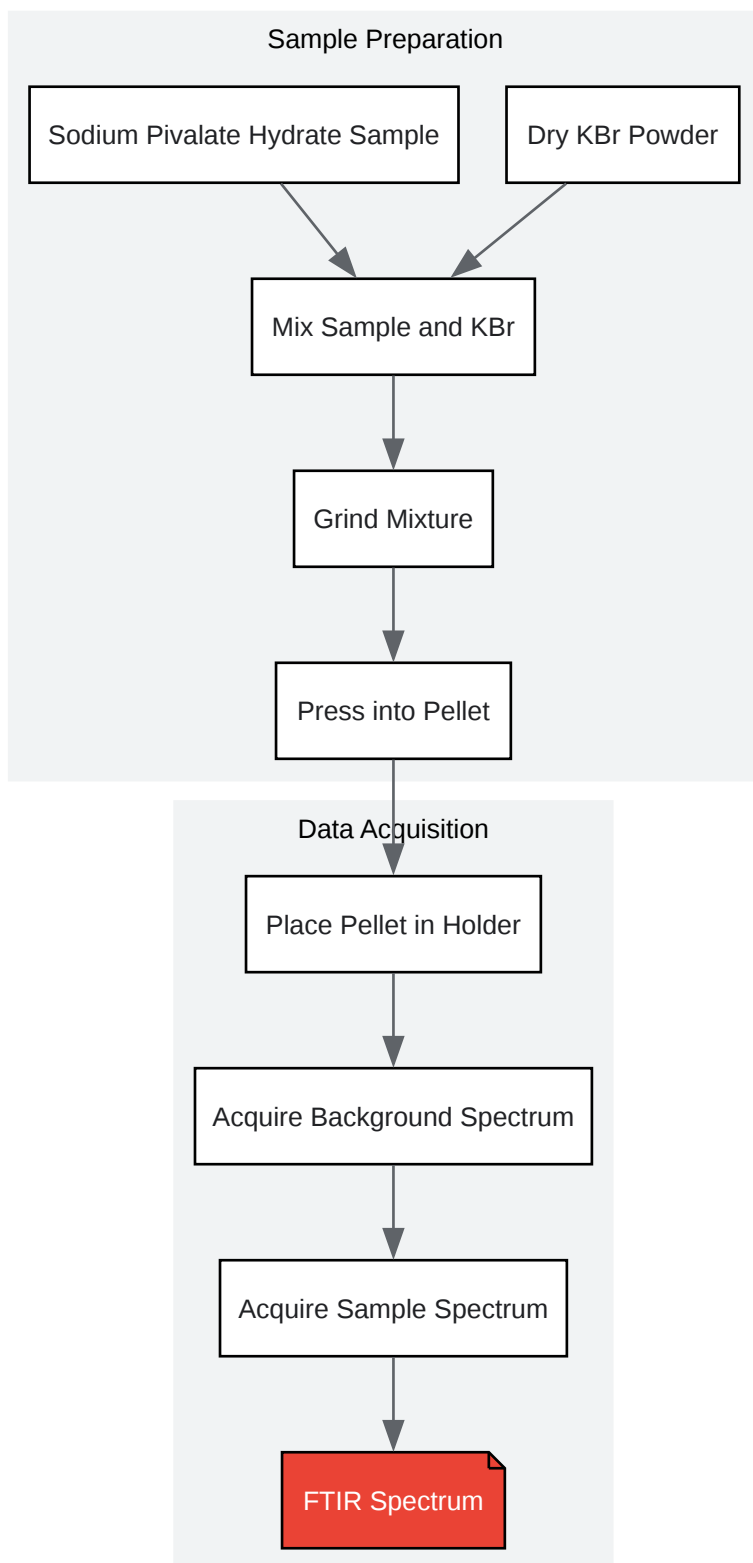
Diagram 1: Experimental Workflow for Solid-State NMR Analysis



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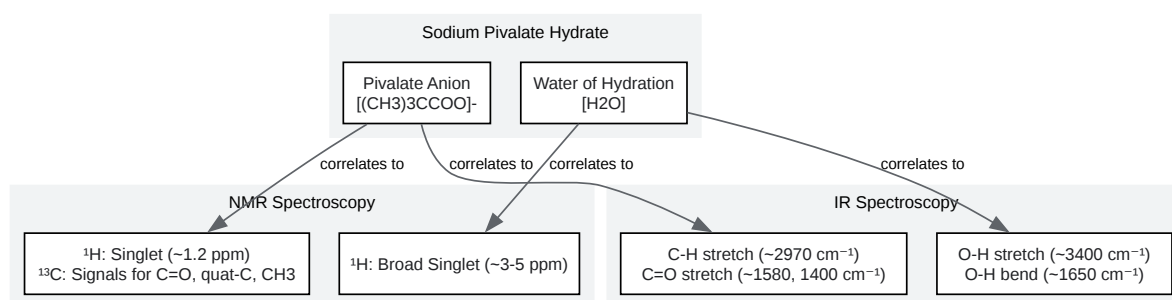
Caption: Workflow for solid-state NMR analysis.

Diagram 2: Experimental Workflow for FTIR Analysis (KBr Pellet Method)

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Caption: Workflow for FTIR analysis using the KBr pellet method.

Diagram 3: Logical Relationship of Spectroscopic Features



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Caption: Correlation of molecular components to spectroscopic signals.

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